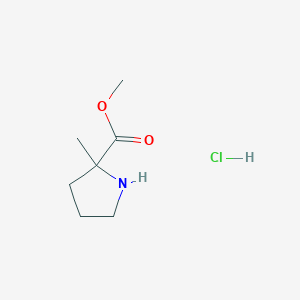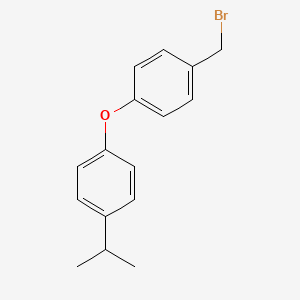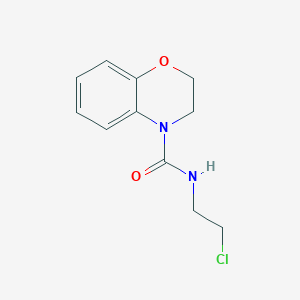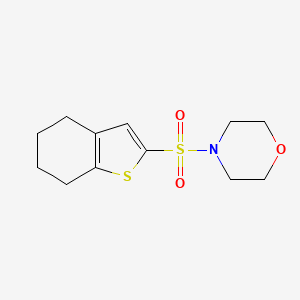
4-(4,5,6,7-Tetrahidro-1-benzotien-2-ilsulfonil)morfolina
Descripción general
Descripción
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is an organic compound with the molecular formula C12H17NO2S2. It is characterized by the presence of a morpholine ring attached to a tetrahydrobenzothiophene sulfonyl group.
Aplicaciones Científicas De Investigación
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mecanismo De Acción
Target of Action
The compound 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is a potent inhibitor of JNK2 and JNK3 kinases . These kinases are part of the MAPK family and play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3 kinases, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, controlling cellular activities such as gene expression, cell division, cell differentiation, and cell death. Disruption of this pathway can lead to various downstream effects, including changes in cell growth and apoptosis.
Pharmacokinetics
A related compound has shown desirable drug-likeness and oral bioavailability characteristics , suggesting that 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine may have similar properties.
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound can lead to changes in cellular processes such as cell growth and apoptosis . This could potentially lead to the suppression of tumor growth in cancers where these kinases are overactive.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can induce chromosomal instability, which may indirectly promote carcinogenesis . Therefore, the presence of oxidative stress in the cellular environment could potentially influence the effectiveness of this compound. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Análisis Bioquímico
Biochemical Properties
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of certain enzymes, particularly within the mitogen-activated protein kinase (MAPK) family. This compound interacts with enzymes such as JNK2 and JNK3, exhibiting high selectivity and potency . The nature of these interactions involves binding to the ATP-binding site of the enzymes, thereby inhibiting their activity and modulating downstream signaling pathways.
Cellular Effects
The effects of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of JNK2 and JNK3, leading to alterations in cell proliferation, apoptosis, and stress responses . These effects are crucial in understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JNK2 and JNK3, forming hydrogen bonds with the hinge region of the enzymes . This binding inhibits the enzymatic activity, leading to downstream effects on gene expression and cellular signaling pathways. The inhibition of JNK2 and JNK3 is a key aspect of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of JNK2 and JNK3 activity, leading to prolonged effects on cellular processes such as apoptosis and stress response.
Dosage Effects in Animal Models
The effects of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher dosages, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits.
Metabolic Pathways
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is crucial for its therapeutic efficacy and targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is a key factor in its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target enzymes and the modulation of cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine typically involves the reaction of morpholine with 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted morpholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)morpholine
- 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)piperidine
- 4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)thiomorpholine
Uniqueness
4-(4,5,6,7-Tetrahydro-1-benzothien-2-ylsulfonyl)morpholine is unique due to its specific combination of a morpholine ring and a tetrahydrobenzothiophene sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylsulfonyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,13-5-7-16-8-6-13)12-9-10-3-1-2-4-11(10)17-12/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNMQVVICPJQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


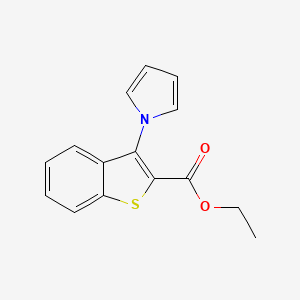
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
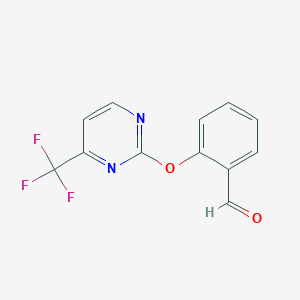
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)
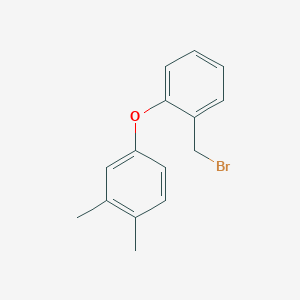
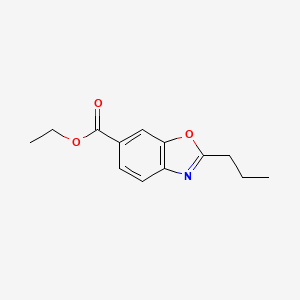

![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
